molecular formula C25H30N4O5 B11196364 Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11196364
M. Wt: 466.5 g/mol
InChI Key: GLPANFSEDISKAS-UHFFFAOYSA-N
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Description

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative with a complex substitution pattern. Its structure features:

  • A tetrahydropyrimidine core substituted at position 6 with a 3-ethoxy-4-hydroxyphenyl group.
  • A 4-phenylpiperazinyl moiety at position 2.
  • A keto group at position 4 and an ethyl ester at position 3.

Properties

Molecular Formula

C25H30N4O5

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-2-(4-phenylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C25H30N4O5/c1-3-33-20-16-17(10-11-19(20)30)22-21(24(32)34-4-2)23(31)27-25(26-22)29-14-12-28(13-15-29)18-8-6-5-7-9-18/h5-11,16,21-22,30H,3-4,12-15H2,1-2H3,(H,26,27,31)

InChI Key

GLPANFSEDISKAS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(C(=O)NC(=N2)N3CCN(CC3)C4=CC=CC=C4)C(=O)OCC)O

Origin of Product

United States

Biological Activity

Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate, with the CAS number 886187-75-3, is a compound of significant interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

PropertyValue
Molecular FormulaC25H30N4O5
Molecular Weight466.5 g/mol
StructureChemical Structure

The compound exhibits a variety of biological activities attributed to its structural components. Notably, the presence of the piperazine moiety is linked to neuropharmacological effects, while the tetrahydropyrimidine structure has been associated with antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidines often demonstrate significant antimicrobial properties. Studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
  • Neuropharmacological Effects : The piperazine ring is known for its role in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests potential applications in treating conditions such as anxiety and depression.

Case Studies

  • In Vitro Studies : A study conducted by Mehdi et al. (2013) evaluated the inhibitory activity of related compounds against cholinesterase enzymes. The results indicated that compounds with similar structures exhibited promising inhibitory effects on butyrylcholinesterase (BChE), which is crucial for neurodegenerative disease treatment .
  • Antioxidant Activity : Ethyl 6-(3-ethoxy-4-hydroxyphenyl)-4-oxo derivatives were tested for antioxidant capabilities in various assays, showing significant free radical scavenging activity . This property is essential for protecting cells from oxidative stress-related damage.
  • Pharmacological Testing : A comprehensive pharmacological evaluation highlighted that the compound could potentially act as an analgesic and anti-inflammatory agent based on its interaction with key inflammatory pathways .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

Activity TypeObserved Effects
AntimicrobialEffective against various bacterial strains
NeuropharmacologicalPotential antidepressant and anxiolytic effects
AntioxidantSignificant free radical scavenging activity
Anti-inflammatoryInhibition of inflammatory pathways

Scientific Research Applications

Target Proteins

The primary targets of this compound include:

Target ProteinFunction
ATF4Regulates gene expression in response to stress
NF-kBInvolved in immune response and inflammation

Mode of Action

The compound interacts with ATF4 and NF-kB proteins through favorable binding interactions, influencing several biochemical pathways:

  • NF-kB inflammatory pathway
  • Endoplasmic Reticulum (ER) stress pathway

Pharmacokinetics

The pharmacokinetic profile suggests good bioavailability, which is crucial for therapeutic effectiveness. The compound's ability to penetrate biological membranes allows it to interact effectively with target proteins.

Neuroprotective Effects

Preliminary studies indicate that the compound exhibits neuroprotective properties by protecting neuronal cells from oxidative stress and apoptosis. This is achieved through modulation of cellular signaling pathways related to inflammation and cell survival.

Anti-inflammatory Properties

In vitro studies have demonstrated significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating various inflammatory diseases.

Cellular Effects

Research indicates that the compound influences cell signaling pathways, gene expression, and cellular metabolism. It alters the expression of genes involved in inflammation and stress responses.

Neuroprotection Study

In experiments involving neuronal cell cultures exposed to oxidative stress, the compound significantly reduced cell death compared to controls. This highlights its potential as a neuroprotective agent.

Inflammation Model

In animal models of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its efficacy in managing inflammatory conditions.

Comparison with Similar Compounds

Structural Variations in Pyrimidine Derivatives

The table below highlights key structural differences between the target compound and analogs:

Compound Name Substituents at Key Positions Functional Groups/Modifications Reference
Target Compound 6: 3-ethoxy-4-hydroxyphenyl; 2: 4-phenylpiperazinyl 4-oxo, ethyl ester -
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 4-hydroxy-3-methoxyphenyl; 6: methyl 2-oxo, ethyl ester
Ethyl 7-methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-thiazolo[3,2-a]pyrimidine-6-carboxylate Fused thiazolo-pyrimidine ring; 2: dichlorophenyl-pyrazole substituent 3-oxo, methyl, ethyl ester
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: chloropyrazolyl; 6: methyl 2-oxo, ethyl ester
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 4: 4-hydroxyphenyl; 6: methyl 2-thioxo, ethyl ester

Key Observations :

  • The 3-ethoxy-4-hydroxyphenyl substituent at position 6 distinguishes it from simpler aryl or heteroaryl groups (e.g., 4-methylphenyl in or 4-hydroxyphenyl in ).

Pharmacological and Physicochemical Properties

Compound Name Melting Point (K) Reported Bioactivities Synthesis Yield
Target Compound Not reported Hypothesized: CNS modulation (due to piperazinyl group) Not reported
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate 427–428 Antimicrobial (unpublished) 78%
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate Not reported Anticancer, anti-tuberculosis Not reported
Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxylate Not reported Antioxidant Not reported

Key Observations :

  • The piperazinyl group in the target compound may confer improved blood-brain barrier penetration compared to analogs with thiazolo or thioxo groups .

Crystallographic and Conformational Analysis

  • The central pyrimidine ring in related compounds (e.g., ) adopts a flattened boat conformation, with puckering deviations of ~0.224 Å.
  • Dihedral angles between fused rings (e.g., 80.94° in ) influence molecular packing and hydrogen-bonding networks, which are critical for crystallization and stability.
  • The target compound’s 3-ethoxy-4-hydroxyphenyl group may introduce steric hindrance, affecting its crystal packing compared to simpler analogs like .

Research Implications and Gaps

  • Pharmacological Data : While analogs show antimicrobial, anticancer, and anti-tuberculosis activities , the target compound’s bioactivity remains unexplored.
  • Synthetic Optimization : The incorporation of 4-phenylpiperazine likely requires advanced coupling strategies, contrasting with the Biginelli reaction used for simpler analogs .
  • Structural Validation : Most analogs were characterized via IR, NMR, and X-ray crystallography (e.g., ), but the target compound’s structure lacks experimental validation in the provided evidence.

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